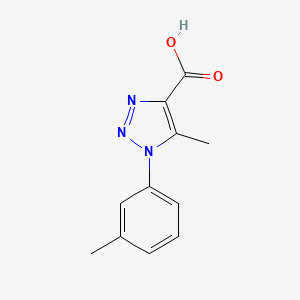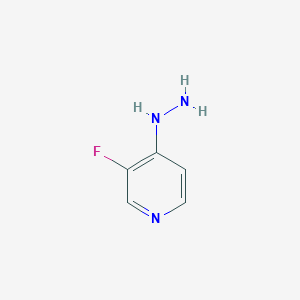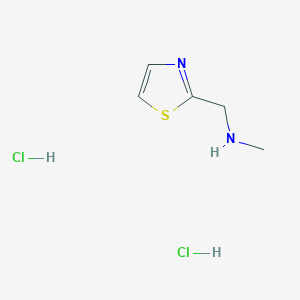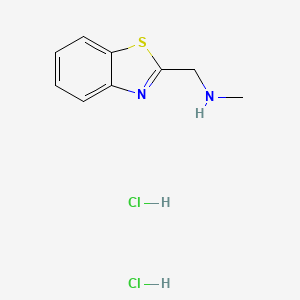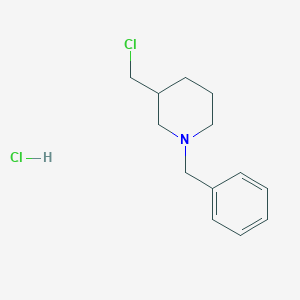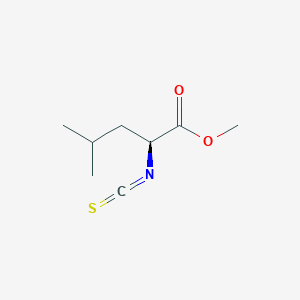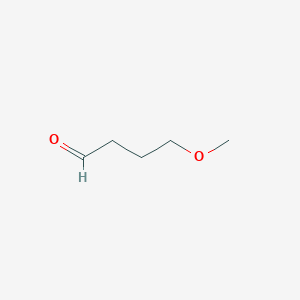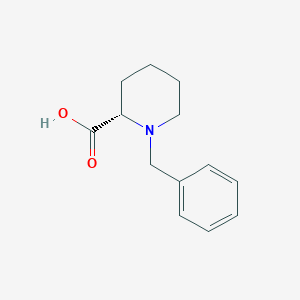
(S)-1-Benzyl-piperidine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions ?Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Reactivity
The scientific interest in (S)-1-Benzyl-piperidine-2-carboxylic acid and its derivatives primarily stems from their utility as synthetic intermediates. Research has shown that compounds within this class, such as 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, are prepared and structurally determined through various reactions, including Dieckmann reactions. These compounds have found applications in the synthesis of natural products and compounds with pharmacological interest. Their reactivity has been studied for potential uses in creating emetine-like antiepileptic agents and herbicides, and some have even been patented as therapeutic agents for liver disorders. The reactivity of these compounds offers insights into their potential applications in medicinal chemistry and agricultural chemistry, highlighting their versatility in synthesizing a broad range of biologically active molecules (Ibenmoussa et al., 1998).
Antimicrobial and Antiplatelet Aggregation Activities
New research has explored the antimicrobial and antiplatelet aggregation activities of piperidine derivatives. These studies involve synthesizing novel compounds containing the piperidine subunit and evaluating their biological activities. For instance, certain carbamoylpyridine and carbamoylpiperidine analogues have been designed, synthesized, and assessed for their platelet aggregation inhibitory activity. This research suggests potential therapeutic applications for these compounds in treating conditions associated with excessive platelet aggregation. Additionally, the antimicrobial activity of new pyridine derivatives has been investigated, providing a basis for the development of new antimicrobial agents. These studies highlight the potential of this compound derivatives in developing new therapeutic agents with diverse biological activities (Youssef et al., 2011; Patel et al., 2011).
Synthetic Methodologies and Chemical Transformations
The development of new synthetic methodologies and chemical transformations is a critical area of research involving this compound derivatives. Studies have focused on creating novel synthesis methods and exploring the chemical transformations of these compounds to yield new substituted piperidin-2-ones with potential pharmaceutical activities. These research efforts contribute to the expansion of synthetic chemistry, providing new pathways for the synthesis of complex molecules and enhancing our understanding of chemical reactivity and mechanisms. Such advancements in synthetic methodologies are crucial for the ongoing discovery and development of new drugs and materials (Burdzhiev & Stanoeva, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-benzylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUCBQVXYVZGCM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



